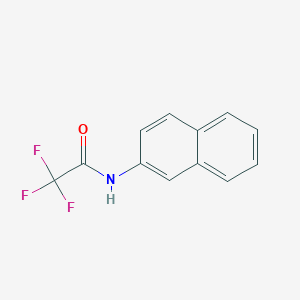

N-(2-naphthyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-naphthalen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11(17)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQZDNKXORGQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960364 | |

| Record name | 2,2,2-Trifluoro-N-(naphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-48-1 | |

| Record name | NSC12420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-Trifluoro-N-(naphthalen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-naphthyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-naphthylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-naphthylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-naphthyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-(2-Naphthyl)-2,2,2-trifluoroacetamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing trifluoroacetamide moieties can interact with estrogen receptors (ERα), which are critical in the development of certain breast cancers. For instance, a study reported that derivatives of trifluoroacetamides exhibit significant antiproliferative activity against MCF-7 breast cancer cells, suggesting their potential as selective estrogen receptor degraders (SERDs) or PROTAC-like SERDs .

1.2 Antimicrobial Properties

Research indicates that the incorporation of trifluoroacetamide groups enhances the antimicrobial properties of certain compounds. For example, halodifluoroacetamide-containing peptides have demonstrated antifungal activity and the ability to inhibit specific ion channels related to microbial resistance . This suggests that this compound may also possess similar antimicrobial effects.

Material Science Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal and chemical stability. The trifluoromethyl group contributes to the overall hydrophobicity and resistance to solvents, making these polymers suitable for applications in coatings and adhesives .

Table 1: Properties of Trifluoroacetamide-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Moderate to High |

| Mechanical Strength | Variable |

Environmental Applications

3.1 Environmental Monitoring

The unique properties of this compound make it a candidate for environmental monitoring applications. Its stability under various environmental conditions allows for its use as a tracer in pollution studies or as a standard in analytical chemistry for detecting contaminants in water sources .

Case Studies

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoroacetamide derivatives and evaluated their efficacy against breast cancer cell lines. The results indicated that specific modifications to the naphthyl group significantly enhanced the compounds' ability to degrade ERα and inhibit tumor growth in vivo .

Case Study 2: Polymer Development

A collaborative research effort between institutions focused on developing new polymeric materials using this compound as a key monomer. The resulting polymers exhibited superior mechanical properties compared to traditional materials and were tested for use in high-performance coatings .

Mechanism of Action

The mechanism of action of N-(2-naphthyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetamide group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Aromatic Trifluoroacetamides

- N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide : The fluorenyl group introduces a rigid, planar aromatic system, increasing molecular weight (356.14 g/mol) and lipophilicity (XLogP3 = 4.2) compared to the naphthyl analogue. Bromine offers a handle for Suzuki-Miyaura coupling, useful in drug discovery .

- N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide: A brominated phenyl derivative with a methyl group.

Non-Aromatic Trifluoroacetamides

- N-sec-Butyl-2,2,2-trifluoroacetamide: A non-aromatic analogue with a branched alkyl chain. Reduced aromaticity lowers melting points and enhances solubility in non-polar solvents. The sec-butyl group may improve membrane permeability in agrochemical applications .

Physicochemical Properties

*Estimated values based on structural similarity.

- Lipophilicity : The naphthyl group increases logP compared to phenyl analogues, favoring lipid bilayer penetration. Bromine or iodine substituents further elevate logP (e.g., XLogP3 = 4.2 for fluorenyl derivative ).

- Hydrogen Bonding: All trifluoroacetamides share one H-bond donor (N-H) and 3–4 acceptors (O, F), but thioamide derivatives (e.g., ) exhibit enhanced acceptor capacity due to sulfur’s electronegativity.

Biological Activity

N-(2-naphthyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and toxicology. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

- Molecular Formula : C₁₃H₈F₃N

- Molecular Weight : 253.20 g/mol

- CAS Number : 97216-16-5

This compound is believed to exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, affecting cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells by activating intrinsic pathways.

- Modulation of Signaling Pathways : It may alter key signaling pathways that regulate cell growth and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro tests using various cancer cell lines demonstrated significant cytotoxicity. For example, the compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

- Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In animal models, acute exposure led to observable signs of toxicity at high doses (e.g., 40,000 ppm), including weight loss and organ weight changes .

- Chronic Studies : Long-term studies indicated no significant carcinogenic activity in rats or mice at lower doses (up to 5,000 ppm), although some non-neoplastic lesions were observed .

Data Tables

| Study Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro Cytotoxicity | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |

| In Vitro Cytotoxicity | PC-3 (Prostate Cancer) | 4.5 | Cell cycle arrest at G1 phase |

| Toxicology | Rat Model | N/A | Weight loss at high doses |

| Toxicology | Mouse Model | N/A | Non-neoplastic kidney lesions observed |

Case Studies

- Breast Cancer Research : A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound on MCF-7 cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

- Occupational Exposure Monitoring : Another investigation focused on the biological monitoring of naphthalene exposure utilized derivatives similar to this compound for detecting urinary metabolites in workers exposed to naphthalene . This study underscored the compound's relevance in occupational health assessments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-naphthyl)-2,2,2-trifluoroacetamide to maximize yield and purity?

- Methodology :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials and by-products .

- Control reaction conditions (e.g., temperature, time) to minimize side reactions. For example, reflux in dichloromethane with a base like potassium carbonate improves reaction efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are critical for confirming the molecular structure of N-(2-naphthyl)-2,2,2-trifluoroacetamide?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify hydrogen and carbon environments, focusing on the trifluoroacetamide group and naphthyl substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) and C-F stretches (~1680 cm and 1100–1250 cm, respectively) .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reaction mechanisms involving N-(2-naphthyl)-2,2,2-trifluoroacetamide?

- Methodology :

- Perform time-resolved kinetic experiments under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .

- Use HPLC or LC-MS to quantify intermediates and validate proposed mechanisms .

- Compare experimental data with computational models (e.g., density functional theory) to predict activation energies .

Q. What strategies address discrepancies in spectral data for N-(2-naphthyl)-2,2,2-trifluoroacetamide derivatives?

- Methodology :

- Re-examine synthesis protocols to rule out impurities (e.g., residual solvents, unreacted amines) using elemental analysis (CHNS) and X-ray crystallography .

- Compare experimental NMR shifts with databases (e.g., PubChem, CAS) to validate assignments .

- Adjust reaction parameters (e.g., solvent, catalyst) to suppress side products like hydrolysis by-products .

Q. How can researchers evaluate the biological activity of N-(2-naphthyl)-2,2,2-trifluoroacetamide in drug discovery?

- Methodology :

- Conduct enzyme inhibition assays (e.g., fluorescence-based assays) to screen for interactions with targets like kinases or proteases .

- Use molecular docking simulations to predict binding affinities, leveraging the compound’s trifluoroacetamide group for hydrophobic interactions .

- Validate cytotoxicity via cell viability assays (e.g., MTT) in cancer cell lines .

Q. What methodologies ensure stability of N-(2-naphthyl)-2,2,2-trifluoroacetamide under varying storage conditions?

- Methodology :

- Perform accelerated stability studies (e.g., 40°C/75% relative humidity) and analyze degradation products via LC-MS .

- Store the compound in inert atmospheres (argon) at 2–8°C to prevent hydrolysis or oxidation .

- Use thermogravimetric analysis (TGA) to assess thermal stability .

Methodological Challenges and Solutions

Q. How can stereochemical analysis resolve ambiguities in N-(2-naphthyl)-2,2,2-trifluoroacetamide derivatives?

- Methodology :

- Employ X-ray crystallography to determine absolute configuration, particularly for chiral centers introduced during synthesis .

- Use chiral HPLC with polysaccharide-based columns to separate enantiomers and quantify optical purity .

Q. What advanced techniques optimize reaction pathways for N-(2-naphthyl)-2,2,2-trifluoroacetamide in flow chemistry?

- Methodology :

- Design continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times and by-products .

- Integrate in-line FTIR or UV-Vis spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.